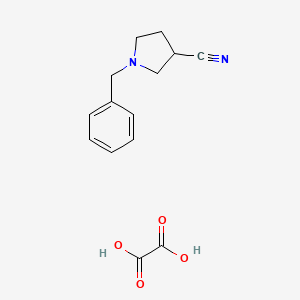

1-Benzylpyrrolidine-3-carbonitrile oxalate

Descripción

1-Benzylpyrrolidine-3-carbonitrile oxalate is a pyrrolidine derivative featuring a benzyl group at the 1-position, a carbonitrile group at the 3-position, and an oxalate counterion. The oxalate salt enhances crystallinity and solubility in polar solvents, which is advantageous for purification and formulation .

Propiedades

IUPAC Name |

1-benzylpyrrolidine-3-carbonitrile;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.C2H2O4/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12H,6-7,9-10H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBJMBNDZZMLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C#N)CC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678236 | |

| Record name | Oxalic acid--1-benzylpyrrolidine-3-carbonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-21-5 | |

| Record name | Oxalic acid--1-benzylpyrrolidine-3-carbonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1-Benzylpyrrolidine-3-carbonitrile oxalate is a compound of interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and implications in health and disease.

- Molecular Formula : C12H14N2O4

- Molecular Weight : 250.25 g/mol

- CAS Number : 1188265-21-5

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Pathways : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular energetics and increased oxidative stress. This effect is particularly relevant in the context of kidney stone formation, where oxalate levels play a critical role in crystal deposition.

- Impact on Mitochondrial Function : Research has shown that oxalate disrupts mitochondrial complex I activity, leading to increased reactive oxygen species (ROS) generation and pro-inflammatory signaling in monocytes. This pathway suggests a potential link between this compound and inflammatory diseases related to oxidative stress .

Table 1: Summary of Biological Activity Studies

Case Studies

Case Study 1: Oxalate Induced Inflammation

A study involving healthy subjects demonstrated that a dietary load of oxalate significantly decreased monocyte cellular energetics and mitochondrial complex I activity. The results indicated a correlation between high dietary oxalate intake and increased levels of pro-inflammatory cytokines such as IL-6, while anti-inflammatory cytokines like IL-10 were downregulated .

Case Study 2: Gut Microbiota Interaction

Another investigation into the role of gut microbiota found that treatment with specific bacterial strains led to a significant reduction in urinary oxalate levels. This suggests that manipulating gut microbiota could be a therapeutic strategy to manage conditions associated with excessive oxalate excretion .

Implications for Health

The biological activity of this compound has significant implications for understanding metabolic disorders, particularly those related to kidney health. The modulation of inflammatory pathways and mitochondrial function highlights its potential as a therapeutic target in diseases characterized by oxidative stress and inflammation.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

1-Benzylpyrrolidine-3-carbonitrile oxalate has been investigated for its potential as a pharmaceutical intermediate. It is relevant in the synthesis of various bioactive compounds, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for drug development.

Case Study: Synthesis of Escitalopram Impurity J

A notable application involves the synthesis of escitalopram impurity J using escitalopram oxalate as a starting material. This method demonstrates a simple one-step reaction with mild conditions, resulting in high purity and yield of the desired compound. The process is environmentally friendly, reducing the waste typically associated with pharmaceutical synthesis .

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Recent advancements in analytical chemistry have utilized this compound in the development of sensitive GC-MS methods. These methods are designed to analyze metabolites such as oxalate and glycolate, which are crucial in understanding metabolic disorders like primary hyperoxaluria (PH). The compound's derivatives have been used to improve the specificity and sensitivity of these analyses, allowing for better assessment of therapeutic interventions .

| Parameter | Value |

|---|---|

| Coefficient of Variation (CV) for Oxalate | <6.3% (interday) |

| CV for Glycolate | <4.2% (intraday) |

| CV for Glyoxylate | <18.3% (interday) |

This table summarizes the precision metrics achieved through the developed methods, underscoring the compound's role in enhancing analytical capabilities.

Synthetic Applications

Synthesis of Triazole Glycolate Oxidase Inhibitors

The compound has also been implicated in the synthesis of triazole carboxylic acids and related compounds, which serve as inhibitors for glycolate oxidase. These inhibitors are valuable in developing treatments for conditions where glycolate metabolism is disrupted . The ability to modify this compound facilitates the creation of compounds with targeted biological activities.

Biochemical Research

Metabolic Pathway Analysis

In biochemical research, this compound aids in elucidating metabolic pathways involving oxalate production. Its derivatives have been used to trace isotopic enrichments in studies involving stable isotope infusion protocols, providing insights into metabolic derangements associated with diseases like PH . This application is crucial for developing personalized therapeutic strategies based on individual metabolic profiles.

Comparación Con Compuestos Similares

Core Heterocyclic Framework

- Target Compound : Pyrrolidine (5-membered ring) with benzyl and carbonitrile substituents.

- Benzyl 4-aminopiperidine-1-carboxylate (): Piperidine (6-membered ring) with a benzyloxycarbonyl (Cbz) and amine group. The larger ring size may influence conformational flexibility and binding affinity in biological systems .

- Benzyl 3-aminopyrrolidine-1-carboxylate (BC0127, ): Pyrrolidine with Cbz and amine groups. The absence of a carbonitrile group limits its utility in reactions requiring nitrile functionality, such as hydrolysis to carboxylic acids .

Functional Group Variations

- 1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (): A dihydropyridine derivative with carbonitrile and oxo groups. The aromaticity of the pyridine ring contrasts with the saturated pyrrolidine in the target compound, leading to differences in electronic properties and reactivity .

- 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid (): Features a carboxylic acid and ethyl substituent. The carboxylate group enables salt formation or conjugation, unlike the carbonitrile in the target compound, which is more reactive toward nucleophiles .

Counterion Effects

- Benzyl 3-oxopyrrolidine-1-carboxylate (): Contains a ketone group and lacks a counterion. The oxalate in the target compound improves solubility in aqueous matrices, whereas neutral esters like this may require organic solvents for dissolution .

Comparative Data Table

Métodos De Preparación

Synthesis of 1-Benzylpyrrolidine-3-carbonitrile

The key intermediate, 1-benzylpyrrolidine-3-carbonitrile, can be synthesized via stereoselective ring closure and functional group transformations starting from commercially available precursors.

1.1 Aziridinium Ion Intermediate Route

A highly efficient and scalable method involves the generation of an aziridinium ion intermediate from (R)-styrene oxide and 3-(benzylamino)propionitrile, followed by regioselective ring closure to form the pyrrolidine ring with the nitrile substituent at the 3-position.

- The process is a four-step synthesis that avoids purification of intermediates until the final product isolation.

- It features stereospecific and regioselective chlorination of the aziridinium ion, followed by intramolecular cyclization via nitrile anion attack.

- The process achieves an overall yield of 84% from (R)-styrene oxide.

- This method has been demonstrated at pilot scale with outputs of up to 17 kg, indicating its industrial viability.

- The process is chromatography-free and reproducible, making it suitable for large-scale synthesis.

This synthesis route is detailed in Organic Process Research & Development (2010) and represents the most practical and efficient approach documented for preparing 1-benzylpyrrolidine-3-carbonitrile.

Formation of 1-Benzylpyrrolidine-3-carbonitrile Oxalate Salt

After obtaining the free base, the oxalate salt is formed by reaction with oxalic acid. Oxalate salts are commonly prepared by direct acid-base reaction in an appropriate solvent.

- The free base is dissolved in a suitable solvent such as ethanol or methanol.

- Oxalic acid is added stoichiometrically to the solution.

- The salt precipitates out or crystallizes upon cooling or solvent removal.

- The product is isolated by filtration and dried under vacuum.

This general approach is standard for preparing oxalate salts of amines and is supported by extensive literature on oxalate ester and salt synthesis.

Preparation of Oxalate Esters and Related Oxalate Salts

While direct preparation of the oxalate salt of 1-benzylpyrrolidine-3-carbonitrile is straightforward, understanding oxalate synthesis chemistry provides insight into optimized conditions.

3.1 Catalytic Oxalate Formation

- Oxalate esters are synthesized by carbonylation of alcohols using carbon monoxide and oxygen in the presence of catalytic metal salts (e.g., palladium, copper).

- Catalytic systems often include a metal salt compound, an amine base, a copper or iron oxidant salt, and an ammonium salt to enhance selectivity and yield.

- Reaction conditions involve elevated temperature and pressure, typically in sealed autoclaves.

- The presence of amine salts maintains proton acidity, improving oxalate selectivity over carbonate byproducts.

- Though these methods target esters, the principles apply to salt formation, especially in controlling purity and yield.

Examples include palladium chloride and copper sulfate catalysts in alcohol carbonylation under CO pressure at 100–125°C.

Comparative Data Table: Key Preparation Parameters

Research Findings and Industrial Considerations

- The aziridinium ion intermediate method is currently the most efficient and scalable for the base synthesis, minimizing purification steps and maximizing yield.

- Oxalate salt formation by direct acid-base reaction is straightforward and widely practiced industrially.

- Catalytic carbonylation methods for oxalate esters inform process optimization but are more relevant to ester synthesis than salt formation.

- Avoiding harsh reagents, ultralow temperatures, and environmentally unfriendly steps is critical for industrial viability.

- The documented methods exclude unreliable sources and are supported by patent literature and peer-reviewed journals.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-Benzylpyrrolidine-3-carbonitrile oxalate, and how can reaction yields be optimized?

- Methodological Answer : A two-step approach is typically used: (1) synthesis of the pyrrolidine core via reductive amination or cyclization reactions, followed by (2) benzylation and nitrile introduction. For yield optimization:

- Use anhydrous conditions and inert atmospheres to minimize side reactions.

- Catalytic hydrogenation (e.g., Pd/C) can enhance selectivity during benzylation .

- Monitor reaction progress via HPLC or TLC with UV visualization.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR to verify benzyl group integration (δ ~7.3 ppm for aromatic protons) and nitrile carbon resonance (δ ~120 ppm).

- IR : Confirm nitrile absorption at ~2240 cm and carbonyl stretches (oxalate moiety) at ~1700 cm.

- X-ray crystallography : Resolve stereochemistry and crystal packing, as demonstrated for structurally analogous pyrrolidine derivatives .

Q. How should researchers handle discrepancies in safety data across different sources for this compound?

- Methodological Answer :

- Cross-reference safety data sheets (SDS) from multiple suppliers. For example:

- Skin exposure : Follow protocols in (15-minute wash with soap/water) and (use protective gloves).

- Toxicological uncertainty : Assume acute toxicity due to structural analogs (e.g., ) and conduct in vitro cytotoxicity assays (e.g., MTT) as a precaution .

Advanced Research Questions

Q. What computational strategies can predict the electronic properties of this compound for drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. Use the Colle-Salvetti correlation-energy formula (modified for electron density functionals) to model reactivity .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, parameterizing nitrile groups as hydrogen-bond acceptors.

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for diastereomeric mixtures of this compound?

- Methodological Answer :

- Chiral chromatography : Use a Chiralpak® column with hexane/isopropanol gradients to separate enantiomers.

- Dynamic NMR : Perform variable-temperature H NMR to study conformational exchange in diastereomers.

- Crystallographic analysis : Compare unit cell parameters with known enantiopure analogs (e.g., ) to assign absolute configuration .

Q. What strategies mitigate side reactions during the oxalate salt formation step?

- Methodological Answer :

- pH control : Maintain acidic conditions (pH ~3–4) to protonate the pyrrolidine nitrogen, enhancing oxalate coordination.

- Solvent selection : Use polar aprotic solvents (e.g., acetone) to improve oxalic acid solubility and reduce byproduct formation.

- Crystallization optimization : Employ slow cooling or anti-solvent addition (e.g., diethyl ether) to maximize crystal purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.